Oral Anti-Allergic Efficacy in PCA Model: Ethyl Ester Prodrug vs. Disodium Cromoglycate
The ethyl ester prodrug of (2-Benzothiazolylamino)oxoacetic acid—ethyl (2-benzothiazolyl)oxamate—demonstrated effective inhibition of the passive cutaneous anaphylaxis (PCA) reaction when orally administered at 10 mg/kg in rats, twenty minutes before antigen challenge [1]. In contrast, disodium cromoglycate, the historical gold-standard mast cell stabilizer, is orally inactive in the rat PCA model and requires intravenous administration at a 50% inhibitory dose (ID50) of 1.2 mg/kg to achieve comparable effect [2]. This represents a fundamental route-of-administration advantage for the benzothiazolyl oxamic acid scaffold. Furthermore, within the broader oxamic acid class, the hydrolysis of oxamate esters to the free acid generally resulted in enhanced anti-allergic activity [2], positioning the free acid form as potentially more potent than its ester prodrug.
| Evidence Dimension | In vivo anti-allergic activity (rat PCA model) |
|---|---|
| Target Compound Data | Ethyl (2-benzothiazolyl)oxamate: effective inhibition at 10 mg/kg p.o. (percent inhibition not explicitly stated in available sources, described as 'effectively inhibits') [1] |
| Comparator Or Baseline | Disodium cromoglycate: ID50 = 1.2 mg/kg i.v.; orally inactive [2] |
| Quantified Difference | Oral activity vs. oral inactivity; cromoglycate requires i.v. route for efficacy. Oxamate class generally achieves ID50 < 2 mg/kg p.o. vs. cromoglycate ID50 = 1.2 mg/kg i.v. only [2] |
| Conditions | Rat passive cutaneous anaphylaxis (PCA) assay; Sprague-Dawley rats; oral administration 20 min before i.v. ovalbumin challenge with Evans blue dye [1][2] |
Why This Matters
Oral bioavailability is a critical selection criterion for anti-allergy drug development; the benzothiazolyl oxamic acid scaffold uniquely provides oral activity where the benchmark cromoglycate fails, while the free acid form may offer enhanced potency over the ester for parenteral formulation.
- [1] US Patent 4,150,140. Benzothiazolyl oxanic acids, esters and salts. The Upjohn Company. Example 13: Rat PCA assay. Published April 17, 1979. View Source
- [2] Hargrave, K.D., et al. (1983). N-(4-Substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents. Journal of Medicinal Chemistry, 26(8), 1158-1163. View Source
